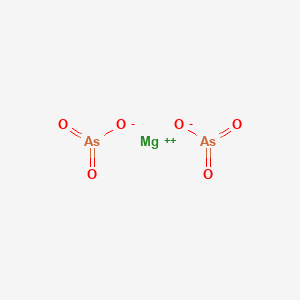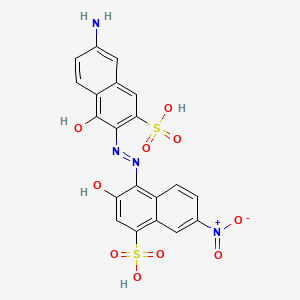
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid is a complex organic compound with the molecular formula C20H14N4O10S2. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 6-amino-1-hydroxy-3-sulfo-2-naphthylamine. This is followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it into amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary but can include sulfonic acids and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Products depend on the substituent introduced but often include various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-((6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulfonate
- Sodium 4-((6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulfonato (4-)]chromate (1-)
- 3-[[4’-[(6-Amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfonic acid
Uniqueness
What sets 4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. Its high solubility in water and vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
117-69-1 |
|---|---|
Fórmula molecular |
C20H14N4O10S2 |
Peso molecular |
534.47 |
Nombre IUPAC |
7-amino-4-hydroxy-3-[2-(6-nitro-2-oxo-4-sulfonaphthalen-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N4O10S2/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31/h1-8,23,26H,21H2,(H,29,30,31)(H,32,33,34) |
Clave InChI |
RWBXSLDGKRJTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



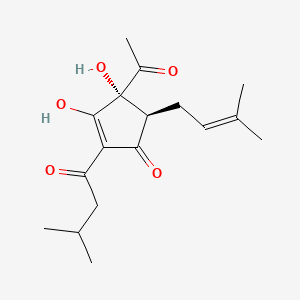
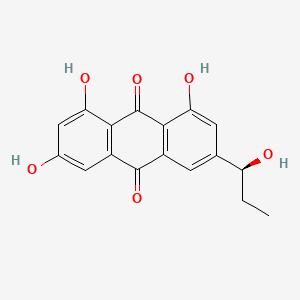
![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)
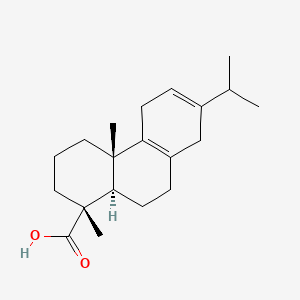
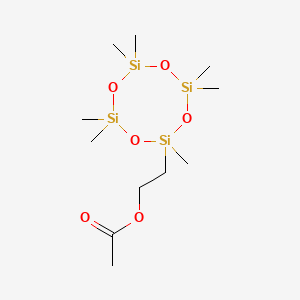
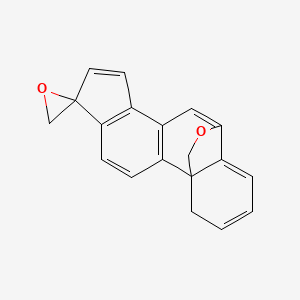
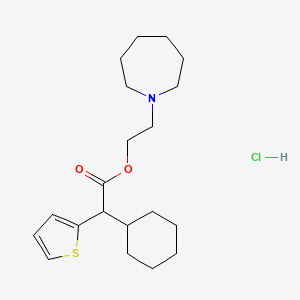
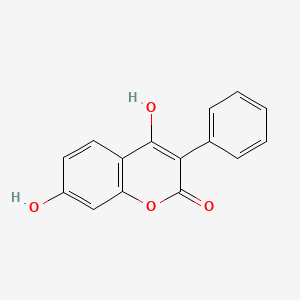
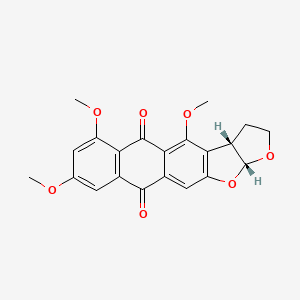
![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)
